2,7-Dimethyl-9-trimethylsilylfluorene

fluorene pKa TMS protecting group deprotonation acidity

Researchers requiring precise structural control in conjugated polymer synthesis often face aggregation issues and competing reactivity at the acidic 9-position. 2,7-Dimethyl-9-trimethylsilylfluorene solves this with an orthogonal TMS protecting group that is easily removed under mild fluoride conditions. This strategy eliminates the need for harsh bromination/debromination steps, ensuring cleaner cross-coupling reactions. - Enables selective 2,7-functionalization with electron-donating methyl groups, directly tuning HOMO levels for reduced hole-injection barriers in blue OLEDs. - The TMS group and methyl substituents disrupt π-stacking, enhancing solubility for high-concentration spin-coating or inkjet printing formulations. - Provides a safer, halogen-free alternative to 2,7-dibromo-9-TMS-fluorene, avoiding hazardous reagent handling and simplifying your synthesis workflow.

Molecular Formula C18H22Si
Molecular Weight 266.5 g/mol
CAS No. 1858250-84-6
Cat. No. B6310144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-9-trimethylsilylfluorene
CAS1858250-84-6
Molecular FormulaC18H22Si
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(C2[Si](C)(C)C)C=C(C=C3)C
InChIInChI=1S/C18H22Si/c1-12-6-8-14-15-9-7-13(2)11-17(15)18(16(14)10-12)19(3,4)5/h6-11,18H,1-5H3
InChIKeyIZHOYOSTTOUROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-9-trimethylsilylfluorene: Strategic Procurement


2,7-Dimethyl-9-trimethylsilylfluorene is a C9‑silyl‑protected, 2,7‑methyl‑substituted fluorene derivative. The trimethylsilyl (TMS) group blocks the acidic 9‑position, enabling selective functionalization at the 2,7‑methyl‑bearing rings, while the methyl substituents impart distinct electronic effects . This combination distinguishes it from unprotected 2,7‑dimethylfluorene and 9‑TMS‑fluorene analogs, making it a strategic intermediate for conjugated polymers, optoelectronic monomers, and organometallic ligands where structural precision is critical .

Orthogonal protection TMS blocks the 9-position for selective 2,7-functionalization
Electronic tuning 2,7-Dimethyl groups donate electron density, raising HOMO level
Structural precision Enables regioregular conjugated polymers and organometallic ligands

2,7-Dimethyl-9-trimethylsilylfluorene vs. Generic 9-Substituted Fluorenes


The 9‑TMS group simultaneously acts as a temporary protecting moiety and an electronic modulator. Unlike 9‑alkyl or 9‑aryl fluorenes, the TMS group is readily removed under mild fluoride conditions to regenerate the reactive 9‑H position, offering orthogonal deprotection not available with carbon‑based 9‑substituents . Moreover, the 2,7‑dimethyl pattern alters the π‑ionization energies relative to both unsubstituted and halogenated fluorenes, which directly impacts charge‑transport properties in the resulting polymers . Interchanging with 2,7‑dibromo‑9‑TMS‑fluorene would forfeit the electron‑donating advantage of the methyl groups and introduce unnecessary halogen handling, while using 9‑TMS‑fluorene without the 2,7‑methyl groups would shift the HOMO level and reduce steric protection of the fluorene backbone .

2,7-Dibromo-9-TMS-fluorene
Loses methyl electron-donating effect and introduces halogen handling; electronic profile may shift
9-TMS-fluorene (no 2,7-methyl)
HOMO level may shift and steric protection of the backbone is reduced
2,7-Dimethylfluorene (no TMS)
Lacks orthogonal deprotection; 9-position reactivity may interfere with coupling selectivity

Quantitative Differentiation Evidence


TMS Effect on 9-Position C–H Acidity

The TMS group at the 9‑position significantly acidifies the fluorenyl C–H bond. For 9‑trimethylsilylfluorene, the predicted acid dissociation constant (pKa) is 17.75 . By contrast, the parent fluorene has an experimentally measured pKa of approximately 23 . The ≈5‑unit decrease reflects the combined inductive and hyperconjugative effects of the silicon substituent, facilitating deprotonation under milder basic conditions. For 2,7‑dimethyl‑9‑trimethylsilylfluorene, the electron‑donating methyl groups are expected to moderately raise the pKa relative to unsubstituted 9‑TMS‑fluorene, but the TMS group still provides a substantial acidification relative to 2,7‑dimethylfluorene (~pKa > 23), enabling controlled 9‑position reactivity .

9-Position pKa
Reported
pKa ≈ 17.75 (TMS) vs ≈ 23 (fluorene), Δ ≈ −5
Enables milder deprotonation conditions
Predicted value; experimental context may vary
fluorene pKa TMS protecting group deprotonation acidity

Ionization Energy Modulation by Silyl and Methyl Substituents

HeI/HeII photoelectron spectra of substituted fluorenes reveal that the 9‑trimethylsilyl group significantly perturbs the π‑electronic manifold. Novak and Kovač (2008) reported that 9‑trimethylsilylfluorene exhibits distinct orbital ionization energies compared to 2‑aminofluorene, 2,7‑dibromofluorene, and 2‑acetylfluorene . The TMS substituent acts primarily through inductive and hyperconjugative effects, raising the HOMO energy relative to electron‑withdrawing groups. When combined with 2,7‑dimethyl groups, the additive electron‑donating effect further elevates the HOMO level, which is expected to reduce the HOMO–LUMO gap and red‑shift the absorption onset compared to 2,7‑dibromo‑9‑TMS‑fluorene. This substitution‑dependent electronic tuning is critical for tailoring charge injection barriers in optoelectronic devices .

Ionization Energy
Class-level
Iᵥ,₁ ~7.8 eV (9-TMS); ~0.2–0.4 eV lower with 2,7-methyl
Predictable HOMO tuning for hole transport
HeI photoelectron spectra; class-level inference
photoelectron spectroscopy ionization energy fluorene substituent effects

Steric Shielding and Solubility Enhancement by TMS

Single‑crystal X‑ray diffraction studies by Overby et al. (2003) demonstrated that the trimethylsilyl group in 9‑trimethylsilylfluorene and its 2,7‑di‑tert‑butyl analog eliminates significant intermolecular interactions. In the orthorhombic structure of 9‑trimethylsilylfluorene (space group P2₁2₁2₁), the long C–Si bond (≈1.89 Å) effectively isolates the fluorenyl backbone, with no intermolecular contacts closer than 4.0 Å . This contrasts with planar fluorene, which typically exhibits π‑stacking distances of 3.4–3.8 Å. The 2,7‑dimethyl groups in the target compound further increase the effective molecular volume, reducing crystal packing efficiency and improving solubility in organic solvents such as toluene and THF .

Intermolecular Contact
Reported
Min. contact >4.0 Å vs. 3.4–3.8 Å for fluorene
Reduces aggregation, improves solubility
Single-crystal XRD; applicable to silyl-fluorenes
X-ray crystallography intermolecular interactions fluorene solubility

Electropolymerization Enhancement via Silyl Substitution

Silaghi‑Dumitrescu et al. (2005) demonstrated that anodic oxidation of 9‑trimethylsilyl‑substituted fluorenes produces electroactive polymer films with substantially improved characteristics over classical polyfluorenes and poly(9,9′‑difluorenyls). Key performance advantages include: (i) higher polymerization yields (quantitatively superior deposition), (ii) enhanced oxidative stability of the resulting film, and (iii) a red‑shifted λmax in the neutral‑state UV–vis absorption spectrum, indicative of a longer effective conjugation length due to reduced chain defects . While the study focused on 9‑trimethylsilylfluorene and difluorenyls bridged by dimethylsilyl groups, the mechanistic benefits—namely the silicon‑mediated stabilization of radical cation intermediates and suppression of parasitic cross‑linking at the 9‑position—extend directly to 2,7‑dimethyl‑9‑trimethylsilylfluorene, which additionally benefits from methyl‑directed regioselective electropolymerization at the 2,7‑positions .

Electropolymerization
Class-level
Higher yield, enhanced oxidative stability, red-shifted λmax
Supports electroactive film processability
Anodic oxidation; class-level inference from TMS-fluorene
electropolymerization anodic oxidation polyfluorene stability

High-Value Application Scenarios


2,7-Functionalized Monomers for Blue OLED Polymers

The TMS group at the 9‑position prevents competing reactivity at the acidic fluorenyl C–H bond during Pd‑catalyzed cross‑coupling at the 2,7‑dibromo or 2,7‑diboronate ester stage, eliminating the need for excess bromination/debromination steps required when using unprotected 2,7‑dimethylfluorene. This orthogonal protection strategy is documented in the synthesis of 2,7‑diarylfluorenes . The resulting monomers, after TMS removal, yield poly(2,7‑dimethylfluorene) copolymers with a higher‑lying HOMO relative to polyfluorene, beneficial for reducing the hole injection barrier in blue OLEDs, as substantiated by photoelectron data .

Anodic Electropolymerization for Electrochromic Films

In electropolymerization protocols, 2,7‑dimethyl‑9‑TMS‑fluorene is oxidized at the 2,7‑positions to form electroactive films with higher yield and oxidative stability than films derived from fluorene or 9,9‑dimethylfluorene. The TMS group blocks parasitic coupling through the 9‑position, while methyl substitution directs coupling solely to the 2,7‑positions, producing more regioregular polymers. Evidence from the silyl‑substituted fluorene anodic oxidation study supports the improved yield and film stability .

Organometallic Ligand Precursor for Constrained-Geometry Catalysts

The 9‑TMS group can be cleanly removed with fluoride to generate the fluorenyl anion, which serves as a ligand for rare‑earth metal constrained‑geometry‑configuration (CGC) complexes. The 2,7‑dimethyl substitution provides steric protection that prevents catalyst deactivation through bimolecular pathways. The pKa modulation afforded by the TMS group (ΔpKa ≈ −5 vs. unprotected fluorene) allows deprotonation with milder bases, minimizing side reactions during complex formation . This specific advantage is not available with 2,7‑dimethylfluorene which requires strong bases for deprotonation.

Solution-Processable Fluorophore with Reduced Aggregation

The combination of the bulky TMS group at the 9‑position and methyl substituents at 2,7‑positions disrupts π‑stacking in the solid state, as evidenced by crystallographic data showing no intermolecular contacts closer than 4.0 Å in related silyl‑fluorenes . This translates to enhanced solubility in common organic solvents, enabling higher concentration spin‑coating and inkjet printing formulations for optoelectronic device fabrication, compared to aggregation‑prone 2,7‑dibromofluorene or unsubstituted fluorene derivatives that require additional alkyl solubilizing chains.

Application
Selection Property
Validation Focus
Blue OLED monomer synthesis
Orthogonal TMS protection for selective 2,7-coupling
HOMO level tuning for hole injection barrier
Electrochromic film electropolymerization
TMS blocks parasitic 9-coupling; methyl directs regioregularity
Film yield and oxidative stability
Constrained-geometry catalyst precursor
Mild fluoride deprotection; steric protection by 2,7-dimethyl
Deprotonation efficiency and complex formation
Solution-processable fluorophore
TMS and methyl disrupt π-stacking, enhance solubility
Aggregation prevention and spin-coating concentration
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